1-Butoxy-2-(chloromethyl)benzene
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Overview
Description
1-Butoxy-2-(chloromethyl)benzene is an organic compound with the molecular formula C11H15ClO It consists of a benzene ring substituted with a butoxy group at the first position and a chloromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-2-(chloromethyl)benzene can be synthesized through a multi-step process involving the substitution of a benzene ring. One common method involves the reaction of 1-butoxybenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced at the ortho position relative to the butoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 1-butoxy-2-hydroxymethylbenzene.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the chloromethyl group can yield 1-butoxy-2-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 1-Butoxy-2-hydroxymethylbenzene.
Oxidation: 1-Butoxy-2-carboxybenzene.
Reduction: 1-Butoxy-2-methylbenzene.
Scientific Research Applications
1-Butoxy-2-(chloromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-butoxy-2-(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-Butoxy-4-(chloromethyl)benzene: Similar structure but with the chloromethyl group at the para position.
1-Methoxy-2-(chloromethyl)benzene: Similar structure but with a methoxy group instead of a butoxy group.
1-Butoxy-2-(bromomethyl)benzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 1-Butoxy-2-(chloromethyl)benzene is unique due to the combination of the butoxy and chloromethyl groups, which confer distinct chemical properties and reactivity. The position of the substituents on the benzene ring also influences its behavior in chemical reactions, making it a valuable compound for various applications.
Properties
CAS No. |
117721-69-4 |
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Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-butoxy-2-(chloromethyl)benzene |
InChI |
InChI=1S/C11H15ClO/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
PZJDKLXZSIMYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1CCl |
Origin of Product |
United States |
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